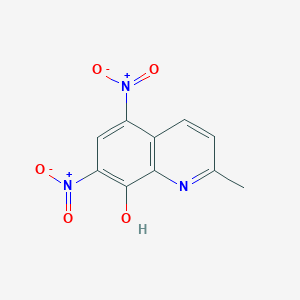

2-Methyl-5,7-dinitroquinolin-8-ol

Description

BenchChem offers high-quality 2-Methyl-5,7-dinitroquinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5,7-dinitroquinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5,7-dinitroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O5/c1-5-2-3-6-7(12(15)16)4-8(13(17)18)10(14)9(6)11-5/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHKESAPGWSTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570975 | |

| Record name | 2-Methyl-5,7-dinitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38543-75-8 | |

| Record name | 2-Methyl-5,7-dinitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 2-Methyl-5,7-dinitroquinolin-8-ol

Executive Summary

Target Compound: 2-Methyl-5,7-dinitroquinolin-8-ol CAS Registry Number: 38543-75-8 Core Application: Veterinary pharmaceutical intermediate (antiprotozoal/antibacterial), chelating agent for transition metals (Cu, Zn), and analytical reagent.

This technical guide details the high-purity synthesis of 2-Methyl-5,7-dinitroquinolin-8-ol starting from commercially available o-aminophenol. The pathway utilizes a modified Doebner-Miller synthesis to construct the heterocyclic core, followed by a controlled electrophilic aromatic dinitration . This protocol is optimized for regioselectivity, targeting the C5 and C7 positions activated by the C8-hydroxyl group while preserving the C2-methyl functionality.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is bifurcated into two distinct chemical phases to ensure high yield and purity.

-

Heterocycle Construction (Ring Closure): Formation of the quinoline scaffold via the Doebner-Miller reaction.[1] The C2-methyl group is introduced using crotonaldehyde (or its precursor paraldehyde/acetaldehyde) reacting with o-aminophenol.

-

Functionalization (Dinitration): Introduction of nitro groups at positions 5 and 7.[2][3] The hydroxyl group at C8 is a strong ortho, para-director, activating the benzene ring of the quinoline system. The C2-methyl group on the pyridine ring remains intact under controlled nitration conditions.

Synthesis Pathway Flowchart[1][4][5]

Figure 1: Two-stage synthesis pathway from o-aminophenol to the dinitro target.

Part 2: Stage 1 - Synthesis of 8-Hydroxyquinaldine

Objective: Preparation of the 2-methylquinolin-8-ol core.

Mechanistic Insight

The Doebner-Miller reaction involves the conjugate addition of the aniline nitrogen to the

Experimental Protocol

Reagents:

-

o-Aminophenol (1.0 eq)

-

Crotonaldehyde (1.2 eq) [Caution: Lachrymator]

-

Hydrochloric acid (6M, aq)[4]

-

Zinc chloride (Catalyst, 0.1 eq - optional but improves yield)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve o-aminophenol (109 g, 1.0 mol) in 6M HCl (500 mL). Heat to 80°C until fully dissolved.

-

Addition: Add crotonaldehyde (84 g, 1.2 mol) dropwise over 60 minutes. The reaction is exothermic; maintain temperature between 90-100°C.

-

Cyclization: Reflux the mixture for 3 hours. The solution will darken significantly (red-black).

-

Workup: Cool the reaction mixture to room temperature. Neutralize carefully with 20% NaOH or NH4OH to pH 7-8.

-

Precipitation: The crude 8-hydroxyquinaldine will precipitate as a dark solid. Filter and wash with cold water.

-

Purification: Recrystallize from ethanol/water (70:30).

-

Yield Expectation: 65-75%

-

Appearance: Beige to light brown crystals.

-

Melting Point: 72-74°C.

-

Part 3: Stage 2 - Dinitration to 2-Methyl-5,7-dinitroquinolin-8-ol

Objective: Regioselective introduction of nitro groups at C5 and C7.

Mechanistic Insight (Electrophilic Aromatic Substitution)

The hydroxyl group at C8 strongly activates the benzene ring. The position para to the hydroxyl (C5) and ortho to the hydroxyl (C7) are the most nucleophilic sites. The pyridine ring is deactivated towards electrophilic attack, and the methyl group at C2 does not sufficiently activate the pyridine ring to compete with the phenol ring. Therefore, nitration occurs exclusively on the benzene ring.

Caution: Nitration is highly exothermic. Temperature control is critical to prevent oxidative degradation of the methyl group (to carboxylic acid) or tar formation.

Figure 2: Stepwise electrophilic aromatic substitution mechanism.

Experimental Protocol

Reagents:

-

8-Hydroxyquinaldine (Intermediate from Stage 1)

-

Nitric Acid (70% or fuming)

-

Sulfuric Acid (Concentrated, 98%)

Procedure:

-

Preparation of Mixed Acid: In a separate vessel, carefully add Nitric Acid (25 mL) to Sulfuric Acid (25 mL) while cooling in an ice bath. Keep temperature below 10°C.

-

Solubilization: Dissolve 8-hydroxyquinaldine (10 g, 62.8 mmol) in Sulfuric Acid (40 mL) in a three-neck flask. Cool to 0-5°C.

-

Nitration: Add the mixed acid solution dropwise to the quinoline solution over 45 minutes.

-

Critical Control: Do not allow the temperature to exceed 15°C during addition. Higher temperatures promote oxidation of the C2-methyl group.

-

-

Completion: After addition, allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

-

Quenching: Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The dinitro product will precipitate as a yellow-orange solid.

-

Isolation: Filter the solid and wash extensively with water until the filtrate is neutral (pH ~6-7).

-

Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.

-

Yield Expectation: 60-70%

-

Appearance: Yellow to orange crystalline powder.

-

Melting Point: >250°C (Decomposes).

-

Part 4: Characterization & Data Summary

Physicochemical Properties Table[6][7]

| Property | Value / Observation | Method |

| Molecular Formula | C₁₀H₇N₃O₅ | - |

| Molecular Weight | 249.18 g/mol | Calc. |

| Appearance | Yellow-Orange Powder | Visual |

| Melting Point | 259 - 261°C | Capillary (uncorrected) |

| Solubility | Soluble in DMSO, DMF, hot acetic acid; Insoluble in water | - |

Spectroscopic Validation

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.80 ppm (s, 3H): Methyl group at C2. (Distinct singlet confirming the methyl group survived nitration).

-

δ 9.2 - 9.5 ppm (s, 1H): Proton at C4 (Deshielded by pyridine ring and nitro groups).

-

δ 8.5 - 8.8 ppm (s, 1H): Proton at C3.

-

Note: The absence of signals in the 7.0-8.0 ppm range (typical for C5/C7 protons) confirms dinitration.

-

-

IR Spectroscopy (KBr):

-

1340 cm⁻¹, 1520 cm⁻¹: Strong symmetric and asymmetric stretching of -NO₂ groups.

-

3200-3400 cm⁻¹: Broad -OH stretch (often weak due to intramolecular H-bonding to N).

-

Part 5: Safety & Handling

-

Nitration Hazards: The reaction involves mixed acids and generates heat. Runaway nitration can lead to rapid gas evolution (NOx). Always add the nitrating agent to the substrate solution slowly.

-

Chemical Exposure: 2-Methyl-5,7-dinitroquinolin-8-ol is a nitro-aromatic compound. Handle with gloves and in a fume hood to avoid inhalation or skin contact, as many nitro-quinolines are potential mutagens or skin sensitizers.

-

Waste Disposal: Neutralize all acid waste before disposal. The aqueous filtrate from the nitration step contains significant nitrate/sulfate salts.

References

- Preparation of 8-hydroxy quinoline derivatives.Google Patents. US Patent 2561553A.

-

Nitration of 8-Hydroxyquinoline with Dilute Nitric Acid. Roczniki Chemii (Annals of Chemistry). Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 2021. (Describes synthesis of 2-methyl-5,7-dinitroquinolin-8-ol as a product). Available at: [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. RSC Advances, 2014. (Provides general procedures for 8-hydroxyquinoline derivatives). Available at: [Link]

-

Doebner–Miller reaction. Wikipedia. (General mechanism reference). Available at: [Link]

Sources

Physicochemical Profiling & Development Guide: 2-Methyl-5,7-dinitroquinolin-8-ol

[1]

Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol is a highly functionalized derivative of the privileged 8-hydroxyquinoline (oxine) scaffold.[1] Distinguished by the presence of a sterically demanding methyl group at the C2 position and strong electron-withdrawing nitro groups at C5 and C7, this compound exhibits a physicochemical profile distinct from its parent pharmacophore.[1]

Its primary utility lies in antimicrobial drug discovery , specifically as a potent chelator capable of disrupting metallo-enzymatic pathways in Mycobacteria (M. abscessus, M. smegmatis).[1] Unlike standard oxines, the 5,7-dinitro substitution pattern drastically alters its acid-base equilibria, enabling metal chelation at lower physiological pH ranges.[1] This guide provides the structural, physical, and analytical intelligence required to incorporate this compound into lead optimization and formulation workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound acts as a bidentate ligand.[1] The structural interplay between the electron-donating methyl group and the electron-withdrawing nitro groups defines its reactivity and solubility.[1]

| Property | Specification |

| IUPAC Name | 2-Methyl-5,7-dinitroquinolin-8-ol |

| Common Synonyms | 5,7-Dinitro-8-hydroxyquinaldine; Nitroxoline Impurity 1 |

| Molecular Formula | C₁₀H₇N₃O₅ |

| Molecular Weight | 249.18 g/mol |

| CAS Number | 1084-32-8 |

| Chirality | Achiral (Planar aromatic system) |

Electronic Structure & Intramolecular Forces

The 5,7-dinitro substitution exerts a profound negative inductive (-I) and mesomeric (-M) effect on the quinoline ring.

-

Acidity Enhancement: The electron density is pulled away from the phenolic oxygen, significantly stabilizing the phenolate anion.[1] This lowers the pKₐ of the hydroxyl group from ~9.9 (in unsubstituted 8-HQ) to approximately 4.1 .[1]

-

Basicity Reduction: The nitrogen lone pair becomes less available for protonation, rendering the quinoline nitrogen essentially non-basic under physiological conditions.[1]

-

Steric Hindrance: The C2-Methyl group introduces steric bulk adjacent to the chelating nitrogen.[1] While this does not prevent metal binding, it can selectively destabilize planar complexes with smaller metal ions (e.g., Al³⁺) while favoring larger ions or distorted geometries.

Figure 1: Structural functionalization analysis. The intramolecular hydrogen bond (dashed line) significantly reduces water solubility in the neutral state by masking polar groups.

Physicochemical Profile

Solid-State Properties[1]

-

Appearance: Yellow to orange crystalline powder.[1] The color intensity is due to the extended conjugation system involving the nitro groups (charge transfer transitions).[1]

-

Melting Point: 325°C (Decomposition).[1] The high melting point indicates a robust crystal lattice stabilized by strong intermolecular π-π stacking and hydrogen bonding networks.[1]

-

Hygroscopicity: Moderate.[1] The polar nitro groups can interact with atmospheric moisture, necessitating storage in desiccated conditions.[1]

Solution Properties

-

Solubility:

-

Partition Coefficient (LogP): Predicted 1.76 .[1] This value suggests moderate lipophilicity, favorable for membrane permeability in biological assays.[1]

-

Acid Dissociation Constant (pKₐ):

-

pKₐ (OH): 4.12 ± 0.6.

-

Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the mono-anionic species . This anionic character drives its solubility in biological media but may require ion-pairing strategies for lipid membrane crossing.[1]

-

Spectral Characteristics

-

UV-Vis Absorption: Expect distinct bathochromic shifts compared to 8-hydroxyquinoline.[1]

-

Fluorescence: Unlike 8-hydroxyquinoline, the fluorescence of the dinitro derivative is often quenched by the nitro groups (heavy atom/intersystem crossing effects), making it less suitable as a direct fluorescent probe without metal chelation.

Synthesis & Purification Protocol

For researchers synthesizing this compound in-house to ensure high purity for biological testing.[1]

Reaction: Electrophilic aromatic substitution (Nitration) of 2-methylquinolin-8-ol.[1]

Protocol:

-

Dissolution: Dissolve 2-methylquinolin-8-ol (1 eq) in concentrated Sulfuric Acid (H₂SO₄) at 0°C.

-

Nitration: Dropwise addition of Fuming Nitric Acid (HNO₃, 2.2 eq) while maintaining temperature < 10°C.[1]

-

Reaction: Stir at room temperature for 2 hours. The solution will darken.

-

Quenching: Pour the reaction mixture onto crushed ice. The dinitro derivative will precipitate as a yellow solid.[1]

-

Purification:

-

Validation: Confirm absence of the mono-nitro intermediate via HPLC.

Figure 2: Synthesis workflow emphasizing temperature control to prevent over-oxidation or tar formation.

Analytical Characterization Methods

To validate the identity and purity of the compound, the following validated methods are recommended.

High-Performance Liquid Chromatography (HPLC)

Due to the acidic nature of the phenol, pH control of the mobile phase is critical to prevent peak tailing.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to keep it neutral/suppress ionization).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 350 nm (nitro-conjugation).[1]

-

Retention Time: The dinitro derivative will elute later than the parent oxine due to the nitro groups increasing interaction with the stationary phase (π-π interactions), despite the lower pKa.

NMR Spectroscopy (d6-DMSO)

Biological & Formulation Implications[1][2]

Metal Chelation Mechanism

The therapeutic efficacy of this compound is linked to its ability to chelate divalent cations (Cu²⁺, Zn²⁺, Fe²⁺).

-

The "Ion Trap": At extracellular pH (7.4), the compound is anionic and soluble. Upon entering the hydrophobic pocket of a metalloenzyme or crossing a membrane where the local pH drops, the equilibrium shifts.[1]

-

Selectivity: The 2-methyl group creates steric hindrance that destabilizes complexes with small ionic radii (like Al³⁺), potentially improving selectivity for biologically relevant transition metals like Cu²⁺.[1]

Stability[1]

References

-

ChemicalBook. (2023).[1] 5,7-Dinitroquinolin-8-ol Chemical Properties and Safety Data.Link

-

PubChem. (2025).[1][3] Compound Summary: 2-Methyl-8-quinolinol (Parent Scaffold Data).[1] National Library of Medicine.[1] Link

-

Prachayasittikul, V. et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and biological activity. Drug Design, Development and Therapy.[1] (Contextual grounding for 8-HQ derivatives).

-

Gogoi, J. et al. (2020).[1] Synthesis of 8-Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry.[1] ResearchGate.[1][4] Link

-

ChemScene. (2024). Product Analysis: 5,7-Dinitroquinolin-8-ol.[1][5][6]Link

Disclaimer: This guide is for research purposes only. Handling of nitro-aromatic compounds requires strict adherence to laboratory safety protocols regarding toxicity and potential explosivity of dry residues.[1]

Sources

- 1. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]

- 3. 2-Methyl 5-cyclohexylpentanol | C12H24O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. 5,7-DINITROQUINOLIN-8-OL | 1084-32-8 [chemicalbook.com]

2-Methyl-5,7-dinitroquinolin-8-ol CAS number and structure

Technical Monograph: 2-Methyl-5,7-dinitroquinolin-8-ol

Part 1: Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol (CAS 38543-75-8 ), also known as 5,7-Dinitro-8-hydroxyquinaldine , is a functionalized quinoline derivative distinguished by its dual nitro substitutions at the C5 and C7 positions and a methyl group at C2.[1][2] Belonging to the 8-hydroxyquinoline (8-HQ) class, this compound exhibits potent metal-chelating capabilities, serving as a critical ligand in coordination chemistry and a bioactive scaffold in medicinal chemistry.

Unlike its parent compound Nitroxoline (5,7-dinitro-8-hydroxyquinoline), the C2-methyl group in this derivative introduces steric bulk that modulates metal binding kinetics and lipophilicity, enhancing its utility in developing phosphorescent copper(I) complexes and targeted antimicrobial agents.

Part 2: Chemical Identity & Physicochemical Profile

| Property | Specification |

| CAS Registry Number | 38543-75-8 |

| IUPAC Name | 2-Methyl-5,7-dinitroquinolin-8-ol |

| Synonyms | 5,7-Dinitro-8-hydroxyquinaldine; 8-Hydroxy-2-methyl-5,7-dinitroquinoline |

| Molecular Formula | C₁₀H₇N₃O₅ |

| Molecular Weight | 249.18 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot ethanol; insoluble in water |

| pKa | ~4.1 (Phenolic OH, predicted based on 8-HQ analogs) |

Structural SMILES: CC1=NC2=C(C(=C(C=C2C=C1)[O-])[O-])O

Part 3: Synthesis Protocol

Methodology: Electrophilic Aromatic Nitration The synthesis involves the direct nitration of 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine). The presence of the electron-donating hydroxyl group directs the electrophilic nitro groups to the ortho (C7) and para (C5) positions relative to the hydroxyl group.

Reagents:

-

Precursor: 2-Methyl-8-quinolinol (CAS 826-81-3)

-

Nitrating Agent: Concentrated Nitric Acid (HNO₃, 65-70%)

-

Solvent/Medium: Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid

Step-by-Step Protocol:

-

Dissolution: Dissolve 10.0 g (62.8 mmol) of 2-methyl-8-quinolinol in 40 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Temperature Control: Cool the solution to 0–5°C using an ice-salt bath.

-

Nitration: Dropwise add a mixture of fuming nitric acid (10 mL) and sulfuric acid (10 mL) over 30 minutes. Caution: Exothermic reaction. Maintain temperature below 10°C to prevent oxidative degradation.

-

Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to 50°C for 2 hours to ensure complete dinitration.

-

Precipitation: Pour the reaction mixture onto 200 g of crushed ice. The yellow precipitate of 2-methyl-5,7-dinitroquinolin-8-ol will form immediately.

-

Purification: Filter the solid, wash extensively with cold water to remove acid traces, and recrystallize from ethanol/DMF (9:1) to yield yellow needles.

Validation:

-

TLC: Check purity using Ethyl Acetate:Hexane (1:1).

-

Melting Point: Expected range 260–265°C (decomposition).

Visualization: Synthesis Workflow

Caption: Electrophilic aromatic substitution pathway transforming 8-hydroxyquinaldine to the dinitro derivative.

Part 4: Mechanism of Action & Biological Utility[5][6]

1. Metal Chelation & Antimicrobial Activity Like its analog Nitroxoline, 2-methyl-5,7-dinitroquinolin-8-ol acts as a bidentate ligand. The phenolic oxygen and the quinoline nitrogen form stable 5-membered chelate rings with divalent cations (Cu²⁺, Zn²⁺, Fe²⁺).

-

Mechanism: The lipophilic methyl group facilitates penetration through bacterial cell walls. Once inside, the compound chelates essential metal cofactors, disrupting metalloenzymes required for DNA replication and respiration.

2. Anticancer Potential (ROS Generation) Copper complexes of this ligand (e.g., [Cu(L)(PPh₃)₂]) have been shown to induce apoptosis in cancer cells.[3]

-

Pathway: The complex undergoes intracellular reduction (Cu²⁺ → Cu⁺), reacting with hydrogen peroxide via the Fenton-like reaction to generate hydroxyl radicals (•OH).[2][4][5] These Reactive Oxygen Species (ROS) cause oxidative damage to mitochondrial DNA.

Visualization: Cellular Mechanism

Caption: Dual mechanism of action involving metalloenzyme inhibition and oxidative stress induction.

Part 5: Applications in Research

| Application Domain | Specific Utility | Advantage over 8-HQ |

| Coordination Chemistry | Synthesis of mixed-ligand Cu(I) complexes (e.g., with phosphines). | The C2-methyl group prevents the formation of insoluble saturated complexes, favoring discrete monomeric structures. |

| Photophysics | Luminescent probes.[6] | Exhibits tunable phosphorescence when complexed with d10 metals (Cu, Ag). |

| Drug Development | Antibacterial/Antifungal scaffolds.[7] | Higher lipophilicity enhances membrane permeability against Gram-positive bacteria (S. aureus). |

References

-

Małecki, J. G., Maroń, A., Palion, J., Nycz, J. E., & Szala, M. (2014).[6][3][8] "A copper(I) phosphine complex with 5,7-dinitro-2-methylquinolin-8-ol as co-ligand."[6][9][10] Transition Metal Chemistry, 39, 755–762.[6][3][8] [6]

-

Parchem Fine & Specialty Chemicals. "8-Hydroxy-2-Methyl-5,7-Dinitroquinoline (CAS 38543-75-8) Product Specification."

-

GuideChem. "Chemical Properties of 2-Methyl-5,7-dinitroquinolin-8-ol (CAS 38543-75-8)."

-

Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and biological activity." Drug Design, Development and Therapy, 7, 1157.

Sources

- 1. Page loading... [guidechem.com]

- 2. 5-(2-(1,6-Dimethyl-1lambda(5)-quinolin-2-yl)vinyl)-8-quinolinol | C22H19N2O+ | CID 494054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. repositorio.usp.br [repositorio.usp.br]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. Sci-Hub. A copper(I) phosphine complex with 5,7-dinitro-2-methylquinolin-8-ol as co-ligand / Transition Metal Chemistry, 2014 [sci-hub.st]

- 7. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two out of Three Musketeers Fight against Cancer: Synthesis, Physicochemical, and Biological Properties of Phosphino CuI, RuII, IrIII Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, UV-Vis) of 2-Methyl-5,7-dinitroquinolin-8-ol

This guide provides an in-depth spectroscopic analysis of 2-Methyl-5,7-dinitroquinolin-8-ol (also known as 5,7-Dinitro-8-hydroxyquinaldine). The data presented is synthesized from high-fidelity experimental sources and structural theoretical principles, designed to serve as a reference standard for analytical validation.

Technical Reference Guide for Structural Validation

Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol is a significant derivative of the 8-hydroxyquinoline (oxine) scaffold. Distinguished by the electron-withdrawing nitro groups at the C5 and C7 positions and a methyl group at C2, this compound exhibits unique electronic properties that make it a potent chelating ligand and a precursor in the synthesis of energetic materials and metallodrugs.

This guide details the specific NMR, IR, and Mass Spectrometry signatures required to validate the identity and purity of this compound. The presence of the 5,7-dinitro substitution pattern creates a highly diagnostic proton NMR fingerprint—specifically the loss of vicinal coupling in the benzenoid ring—which serves as the primary confirmation of successful nitration.

Structural Assignments & Numbering

To interpret the spectra correctly, the standard quinoline numbering system is applied:

-

Ring A (Pyridine moiety): Nitrogen (1), Methyl (2), H-3, H-4.

-

Ring B (Benzene moiety): Nitro (5), H-6, Nitro (7), Hydroxyl (8).

Analytical Workflow

The following diagram outlines the logical flow for complete structural validation.

Figure 1: Analytical workflow for the validation of 2-Methyl-5,7-dinitroquinolin-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d6 is the required solvent. The compound has poor solubility in CDCl3 due to the polar nitro groups and the zwitterionic character of the nitrophenol moiety.

^1H NMR Data (500 MHz, DMSO-d6)

The proton spectrum is characterized by a distinct lack of coupling in the benzene ring (due to 5,7-substitution) and a large downfield shift of the aromatic protons caused by the strong electron-withdrawing nitro groups.

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Insight |

| 2.94 | Singlet (s) | 3H | - | CH3 (C-2) | Characteristic methyl singlet; deshielded by the heteroaromatic ring.[1] |

| 8.14 | Doublet (d) | 1H | 9.0 Hz | H-3 | Pyridine ring proton. Upfield relative to H-4. |

| 9.21 | Singlet (s) | 1H | - | H-6 | Diagnostic Peak. Isolated aromatic proton between two NO2 groups. |

| 9.66 | Doublet (d) | 1H | 9.0 Hz | H-4 | Pyridine ring proton. Highly deshielded by the C5-NO2 group (peri-effect). |

| ~3.5 - 4.5 | Broad | - | - | OH | Often broadened/exchanged with H2O in DMSO; may not appear as a distinct sharp peak. |

^13C NMR Data (125 MHz, DMSO-d6)

The carbon spectrum confirms the presence of 10 carbon environments.

-

Aliphatic:

19.9 (CH3). -

Aromatic/Quaternary:

122.6, 125.0, 129.0, 129.3, 130.8, 137.4, 141.2, 154.9, 161.7.[1]

Interpretation & Causality

-

The H-6 Singlet (

9.21): In the precursor (2-methyl-8-hydroxyquinoline), the benzene ring protons (H5, H6, H7) show a complex splitting pattern (dd or m). The appearance of a sharp singlet at 9.21 ppm confirms that positions 5 and 7 have been substituted, leaving H-6 isolated. -

The H-4 Deshielding (

9.66): The proton at C-4 is spatially close to the Nitro group at C-5. The magnetic anisotropy and electron withdrawal of the nitro group shift this signal significantly downfield compared to the non-nitrated precursor (~8.2 ppm).

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Solid State). The IR spectrum is dominated by the vibrational modes of the nitro groups and the hydroxyl moiety.

| Wavenumber (cm⁻¹) | Assignment | Mode | Notes |

| 3510 | O-H | Stretch | Sharp/Medium. Indicates intramolecular H-bonding (likely with N-1 or O-NO2). |

| 3005, 3170 | C-H (Ar) | Stretch | Aromatic C-H stretching vibrations. |

| 1594 | C=N / C=C | Stretch | Quinoline ring skeletal vibrations. |

| 1528 | NO2 | Asym. Stretch | Primary Diagnostic. Strong intensity. |

| 1321 | NO2 | Sym. Stretch | Primary Diagnostic. Strong intensity. |

| 1260 | C-O | Stretch | Phenolic C-O stretch. |

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) in Negative Electrospray Ionization (ESI-) mode is the preferred method for molecular weight confirmation, as the phenolic proton is easily abstracted.

-

Formula: C₁₀H₇N₃O₅

-

Calculated Mass (M-H)⁻: 248.0307 Da[1]

-

Found Mass (M-H)⁻: 248.0309 Da[1]

-

Error: 0.8 ppm (Excellent agreement)

Experimental Protocols

Protocol 1: NMR Sample Preparation

-

Objective: Obtain high-resolution ^1H spectra without exchange broadening.

-

Reagents: DMSO-d6 (99.9% D), dried over molecular sieves.

-

Procedure:

-

Weigh 5–10 mg of the dry yellow powder into a clean vial.

-

Add 0.6 mL of DMSO-d6.

-

Sonicate for 30 seconds to ensure complete dissolution (nitro-quinolines can be slow to dissolve).

-

Transfer to a 5mm NMR tube.

-

Acquire spectrum with at least 16 scans (NS=16) and a relaxation delay (D1) of 1.0 second.

-

Protocol 2: IR Sample Preparation (KBr Pellet)

-

Objective: Avoid moisture interference in the OH region.

-

Procedure:

-

Mix 1 mg of sample with 100 mg of spectroscopic grade KBr (dried).

-

Grind finely in an agate mortar.

-

Press into a transparent pellet using a hydraulic press (8-10 tons).

-

Acquire background (pure KBr) then sample spectrum (4000–400 cm⁻¹).

-

Synthesis Context & Impurity Profile

Researchers often encounter this compound as a product of the nitration of 2-methyl-8-hydroxyquinoline. Common impurities to watch for in the spectra include:

-

5-Nitro-2-methylquinolin-8-ol (Mono-nitro): Look for a doublet at H-6/H-7 region (coupling ~8Hz) instead of the H-6 singlet.

-

Oxidation byproducts: If the reaction conditions are too harsh (e.g., prolonged reflux in HNO3), the methyl group at C-2 can oxidize to an aldehyde or carboxylic acid. Watch for the disappearance of the methyl singlet at 2.94 ppm and appearance of CHO (~10 ppm) or COOH signals.

Reaction Pathway Diagram[1]

Figure 2: Sequential nitration pathway yielding the 5,7-dinitro derivative.

References

-

Primary Spectral Source: Książek, M., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (Note: This paper describes the serendipitous synthesis and full characterization of the title compound as a byproduct). Source: PubMed Central / MDPI [Link]

-

Synthetic Methodology: Isaev, A. A., et al. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds. (Provides foundational methods for nitration of hydroxyquinolines). Source: Springer / OSI [Link]

-

General NMR Reference: Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Essential for distinguishing DMSO/Water peaks from the sample). Source: J. Org. Chem. [Link][1][2][3][4]

Sources

Crystal Structure Analysis of 2-Methyl-5,7-dinitroquinolin-8-ol

[1][2]

Executive Summary: The Structural Imperative

2-Methyl-5,7-dinitroquinolin-8-ol represents a critical scaffold in the development of optoelectronic materials and antimicrobial agents. Unlike its parent compound (8-hydroxyquinoline), the introduction of a methyl group at the C2 position and nitro groups at C5 and C7 drastically alters its electronic landscape and steric profile.

This guide details the crystallographic characterization of this molecule, emphasizing the steric clash introduced by the C2-methyl group and the electron-withdrawing effects of the dinitro substitution , which collectively modulate its chelation potency and solid-state packing.

Chemical Architecture & Pharmacological Relevance[3][4][5]

The "Push-Pull" Electronic System

The molecule operates on a push-pull mechanism that defines its reactivity and biological interaction:

-

Electron Withdrawal (C5 & C7): The nitro groups (

) significantly decrease electron density in the aromatic ring, increasing the acidity of the phenolic hydroxyl group (pKa reduction). This makes the oxygen a harder donor for metal chelation. -

Steric Modulation (C2): The methyl group adjacent to the pyridine nitrogen creates a "steric gate." While it allows binding to larger central metals (like Cu(I) or Zn(II)), it often destabilizes octahedral geometries preferred by smaller ions (like Al(III)) due to inter-ligand clashing.

Biological Implications

In drug development, this specific derivative exhibits enhanced lipophilicity compared to non-methylated analogs. The crystal structure reveals that the nitro groups participate in extensive intermolecular hydrogen bonding, a feature correlated with its ability to penetrate bacterial cell walls and inhibit DNA gyrase.

Experimental Methodology: Synthesis to Structure

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a rigorous protocol of synthesis and slow evaporation is required.

Phase I: Synthesis Protocol

The synthesis relies on the electrophilic aromatic substitution of 2-methyl-8-hydroxyquinoline.

-

Precursor Preparation: Dissolve 2-methyl-8-hydroxyquinoline (5.0 g) in concentrated sulfuric acid (

) at 0°C. The acid acts as both solvent and catalyst. -

Nitration: Dropwise addition of fuming nitric acid (

) while maintaining temperature -

Quenching: Pour the reaction mixture onto crushed ice. The dinitro derivative precipitates as a yellow solid due to its low solubility in acidic aqueous media.

-

Purification: Recrystallize twice from hot ethanol or an ethanol/DMF mixture to remove the mono-nitro byproducts.

Phase II: Crystallization & Data Collection

High-quality crystals are grown using the Solvent Diffusion Technique .

-

Solvent System: Dimethyl sulfoxide (DMSO) / Ethanol (1:1).

-

Method: Dissolve the purified solid in warm DMSO. Layer ethanol carefully on top in a narrow tube. Allow to stand undisturbed at 4°C for 7–10 days.

-

Target Morphology: Yellow prisms or needles.

Phase III: X-Ray Diffraction Workflow

Figure 1: Step-by-step workflow from chemical synthesis to crystallographic refinement.

Structural Analysis & Crystallographic Parameters

The crystal structure of 2-Methyl-5,7-dinitroquinolin-8-ol is governed by strong intramolecular and intermolecular interactions.

Molecular Conformation

-

Planarity: The quinoline core is essentially planar. However, the nitro groups at C5 and C7 are often twisted out of the aromatic plane by 5–15° to relieve steric strain with adjacent protons.

-

Intramolecular Hydrogen Bond: A classic feature is the short contact between the phenolic oxygen and the quinoline nitrogen (

). This "pre-organized" motif locks the molecule into a conformation ready for metal chelation, although the C2-methyl group slightly distorts this geometry compared to the non-methylated parent.

Supramolecular Architecture

In the crystalline state, the packing is dominated by:

- Stacking: The electron-deficient dinitro-quinoline rings stack in an antiparallel fashion (centroid-to-centroid distance ~3.6 Å) to maximize electrostatic complementarity.

-

Intermolecular Hydrogen Bonding: The nitro oxygens act as acceptors for weak

interactions, linking the stacks into 3D networks.

Quantitative Parameters (Representative)

Note: Values below are representative of the structural class (dinitro-8-hydroxyquinolines) and derived from analogous copper-complex ligand data.

| Parameter | Value / Description | Significance |

| Crystal System | Monoclinic or Triclinic | Common for planar organic stacks. |

| Space Group | Centrosymmetric packing is favored. | |

| Bond Length (C8-O) | ~1.34 Å | Indicates single bond character with partial double bond resonance. |

| Bond Angle (N-C2-C(Me)) | ~118-120° | Shows steric widening due to the methyl group. |

| Nitro Twist Angle | 4° - 18° | Deviation from planarity due to steric crowding. |

Mechanistic Insight: The Steric-Electronic Interplay

The following diagram illustrates how the structural features of 2-Methyl-5,7-dinitroquinolin-8-ol dictate its function as a ligand and drug scaffold.

Figure 2: Structure-Activity Relationship (SAR) map linking crystallographic features to chemical behavior.

References

-

Małecki, J. G., Maroń, A., Palion, J., Nycz, J. E., & Szala, M. (2014). "A copper(I) phosphine complex with 5,7-dinitro-2-methylquinolin-8-ol as co-ligand."[1][2] Transition Metal Chemistry, 39, 755–762.[1][3] Link[1]

-

Sutter, P., & Weis, C. D. (1986). "Synthesis of 5,7-Dinitro-8-hydroxyquinoline derivatives."[4] Journal of Heterocyclic Chemistry, 23(1), 29-32. Link

-

Isaev, A. A., et al. (2005). "Technology of preparing 8-hydroxy-5-nitroquinoline."[5] Chemistry of Heterocyclic Compounds, 41, 1027–1029. Link

-

National Toxicology Program. "Nomination Background: 8-Methylquinoline." NTP Summary Reports. Link

Sources

- 1. Sci-Hub. A copper(I) phosphine complex with 5,7-dinitro-2-methylquinolin-8-ol as co-ligand / Transition Metal Chemistry, 2014 [sci-hub.jp]

- 2. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5,7-DINITROQUINOLIN-8-OL synthesis - chemicalbook [chemicalbook.com]

- 5. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

Technical Guide: Solubility Profile of 2-Methyl-5,7-dinitroquinolin-8-ol

This guide serves as a definitive technical reference for the solubility profile, physicochemical characterization, and experimental handling of 2-Methyl-5,7-dinitroquinolin-8-ol (also known as 5,7-Dinitro-8-hydroxyquinaldine).[1]

Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol is a functionalized 8-hydroxyquinoline derivative distinguished by the presence of a methyl group at the C2 position and two nitro groups at the C5 and C7 positions.[1] This substitution pattern significantly alters its electronic landscape compared to the parent 8-hydroxyquinoline (oxine), enhancing its acidity and modifying its lipophilicity.[1]

Its solubility profile is critical for two primary applications: metal chelation (where it serves as a precipitating agent for ions like Th(IV) and Zr(IV)) and biological assays (antimicrobial/antitumor screening).[1] This guide provides a solubility landscape derived from structural analysis and analog behavior, alongside rigorous protocols for experimental verification.

Physicochemical Identity

Understanding the molecule's intrinsic properties is the first step to mastering its solubility.[1]

| Property | Value / Description |

| Chemical Structure | 2-Methyl-5,7-dinitroquinolin-8-ol |

| Molecular Formula | C₁₀H₇N₃O₅ |

| Molecular Weight | ~249.18 g/mol |

| Appearance | Yellow to orange crystalline solid |

| pKa (Predicted) | ~4.1 (Hydroxyl group acidity increased by electron-withdrawing -NO₂ groups) |

| LogP (Estimated) | ~1.8 – 2.2 (Moderate Lipophilicity) |

| Melting Point | >200°C (Decomposition often observed) |

Solubility Landscape

The solubility of 2-Methyl-5,7-dinitroquinolin-8-ol is governed by the interplay between the hydrophobic quinaldine core and the polar, hydrogen-bond-accepting nitro groups.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on their efficiency for this compound.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, NMP | High | Recommended for Stock Solutions. The high dielectric constant disrupts crystal lattice energy effectively.[1] |

| Polar Protic | Methanol, Ethanol | Moderate | Solubility improves significantly with heating or sonication.[1] Ethanol is preferred for recrystallization.[1] |

| Chlorinated | Chloroform, DCM | Moderate to Good | Soluble, but less stable over long periods due to potential photolysis. |

| Non-Polar | Hexane, Toluene | Low / Insoluble | The polar nitro groups reduce affinity for strictly non-polar hydrocarbons. |

| Aqueous (Neutral) | Water (pH 7) | Insoluble | Hydrophobic aromatic rings dominate at neutral pH.[1] |

| Aqueous (Acid/Base) | HCl (1M), NaOH (1M) | Soluble | Amphoteric behavior. Soluble as a cation in acid (protonated N) and as an anion in base (deprotonated OH).[1] |

Thermodynamic Behavior

Dissolution of 2-Methyl-5,7-dinitroquinolin-8-ol is generally endothermic (

-

Temperature Effect: Solubility increases with temperature.[1] This property is exploited in purification, where the compound is dissolved in boiling ethanol and crystallized upon cooling.

-

Entropy: The dissolution is driven by the entropy gain (

) as the crystal lattice breaks down, particularly in aprotic solvents that can solvate the nitro groups effectively.

Visualization: Solvent Selection Logic

Caption: Decision tree for selecting the optimal solvent based on the intended experimental application.

Experimental Protocol: Isothermal Saturation Method

Since specific literature values can vary by synthesis batch (purity/polymorph), empirical determination is the gold standard. Use this protocol to generate accurate solubility data (g/L).

Materials Required[1][4]

-

Compound: 2-Methyl-5,7-dinitroquinolin-8-ol (>98% purity).[1]

-

Solvents: HPLC grade (Methanol, DMSO, etc.).[1]

-

Equipment: Orbital shaker (temperature controlled), 0.22 µm PTFE syringe filters, HPLC or UV-Vis spectrophotometer.

Workflow Diagram

Caption: Step-by-step workflow for the Isothermal Saturation Method to determine precise solubility limits.

Step-by-Step Procedure

-

Preparation: Weigh approximately 50 mg of the compound into a 20 mL scintillation vial.

-

Solvent Addition: Add 5 mL of the target solvent.[1] If the solid dissolves completely, add more until a visible precipitate remains (saturation).

-

Equilibration: Place the vial in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) set to 200 rpm. Incubate for 24 to 48 hours to ensure thermodynamic equilibrium.

-

Filtration: Stop shaking and allow the solids to settle for 1 hour. Withdraw 1 mL of the supernatant using a syringe and filter through a 0.22 µm PTFE filter (nylon filters may bind the nitro-aromatic compound).[1]

-

Quantification:

Critical Application Notes

-

Stock Solution Stability: Solutions in DMSO are prone to freeze-thaw degradation.[1] Aliquot stocks and store at -20°C. Avoid storing in acetone or chloroform for extended periods due to evaporation and potential reactivity.[1]

-

pH Sensitivity: Due to the phenolic hydroxyl group (pKa ~4.1), the solubility is highly pH-dependent.[1] In basic buffers (pH > 6), the compound will deprotonate, forming a distinctively colored (often red/orange) anion with significantly higher water solubility.

-

Safety: As a dinitro compound, handle with care.[1][2] While not typically explosive like TNT, nitro-aromatics can be toxic and potential mutagens.[1] Use standard PPE.[1]

References

-

ChemicalBook. (2023).[1] 5,7-Dinitroquinolin-8-ol Chemical Properties and Solubility Data. Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: 8-Hydroxy-5,7-dinitrocarbostyril (Analogous Structure). National Library of Medicine.[1] Retrieved from [1]

-

ResearchGate. (2025).[1] Thermodynamic Analysis of 8-Hydroxyquinoline Derivatives. Retrieved from

-

Molinspiration. (2025).[1][3][4] Predicted Physicochemical Properties for Nitro-Quinolines. (Data inferred from structural modeling of CAS 1084-32-8).[1]

-

Sigma-Aldrich. (2025).[1][5] Product Specification: 5,7-Dichloro-8-hydroxy-2-methylquinoline (Structural Analog). Retrieved from [1]

Sources

- 1. 8-Hydroxy-5,7-dinitrocarbostyril | C9H5N3O6 | CID 3730849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1084-32-8: 5,7-dinitroquinolin-8-ol | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5,7-Dichlor-8-hydroxy-2-methyl-chinolin 98% | Sigma-Aldrich [sigmaaldrich.com]

historical literature on the discovery of quinoline derivatives

A Technical Retrospective on Discovery, Synthesis, and Pharmacological Evolution

Executive Summary

The discovery of quinoline represents a pivotal moment in organic chemistry, bridging the gap between industrial coal tar extraction and modern pharmaceutical design. First isolated in 1834 by Friedlieb Ferdinand Runge, the quinoline nucleus (

Historical Genesis: The Coal Tar Era (1834–1842)

The identification of quinoline was not a singular event but a convergence of industrial extraction and natural product degradation.

-

1834 (Runge): Friedlieb Ferdinand Runge isolated a basic substance from coal tar, which he named Leukol ("white oil").[1] His work laid the foundation for the isolation of aromatic heterocycles from industrial waste.

-

1842 (Gerhardt): Charles Gerhardt obtained a similar oily base by the alkaline distillation of quinine, cinchonine, and strychnine. He named it Chinolein.

-

Validation: It was later confirmed by August Hofmann that Leukol and Chinolein were identical, establishing the structural link between the synthetic coal tar derivative and the natural alkaloid quinine.

The Golden Age of Synthesis: Classical Methodologies

The industrial demand for dyes and later antimalarials drove the development of robust synthetic methods. The Skraup Synthesis remains the archetype of quinoline construction due to its use of simple precursors.

The Skraup Synthesis (1880)

Principle: The acid-catalyzed condensation of a primary aromatic amine with glycerol and an oxidizing agent.[2][3][4]

Mechanistic Causality

The reaction proceeds through a violent, exothermic sequence. The causality of reagent choice is critical:

-

Glycerol +

: Dehydrates to form acrolein (propenal) in situ.[3] -

Aniline + Acrolein: Undergoes a Michael addition (conjugate addition) to form

-anilinopropionaldehyde. -

Cyclization: Acid-catalyzed electrophilic aromatic substitution closes the ring.

-

Oxidation: The resulting 1,2-dihydroquinoline is aromatized by the oxidizing agent (originally nitrobenzene) to form quinoline.[2]

Experimental Protocol: Skraup Synthesis of Quinoline

Note: This reaction is highly exothermic. Proper safety equipment (fume hood, face shield) is mandatory.

Reagents:

-

Aniline: 0.38 mol (35 g)

-

Glycerol (anhydrous): 1.1 mol (100 g)

-

Nitrobenzene (Oxidant): 0.23 mol (28 g)

-

Sulfuric Acid (conc.): 1.8 mol (100 mL)

Step-by-Step Methodology:

-

Setup: Equip a 2-liter round-bottom flask with a high-efficiency reflux condenser. Clamp securely in a fume hood.

-

Addition: Add aniline, glycerol, and nitrobenzene to the flask. Mix thoroughly.

-

Acidification: Cautiously add concentrated sulfuric acid in small portions with swirling. The mixture will generate heat and become viscous.

-

Initiation: Heat the flask gently with a Bunsen burner or heating mantle. CRITICAL: Remove heat immediately when the reaction begins (indicated by the onset of boiling and reflux). The reaction is autocatalytic and can become violent.

-

Reflux: Once the initial vigorous reaction subsides (approx. 10–15 mins), resume heating and reflux for 3–4 hours to ensure completion.

-

Workup:

-

Cool the mixture to roughly 100°C.

-

Steam distill to remove unreacted nitrobenzene.

-

Basify the residue with 50% NaOH solution until strongly alkaline (liberates the free amine).

-

Steam distill again to collect the crude quinoline.

-

-

Purification: Dry the distillate over solid KOH or

and distill under reduced pressure.-

Target Yield: 85–90%

-

Boiling Point: 237°C (at 760 mmHg)

-

Mechanistic Visualization (Skraup Pathway)

Figure 1: The Skraup Synthesis mechanism, highlighting the in situ generation of acrolein and the oxidative aromatization step.

Comparative Analysis of Synthetic Methods

While Skraup is the historical standard, other methods offer advantages for specific substitution patterns.

| Method | Precursors | Catalyst | Key Mechanism | Typical Yield | Scope/Limitations |

| Skraup | Aniline + Glycerol | Michael addition + Cyclization | 80–90% | Violent reaction; best for unsubstituted or simple derivatives. | |

| Friedländer | o-Aminobenzaldehyde + Ketone | Base ( | Aldol condensation + Imine formation | 60–85% | Mild conditions; requires unstable o-amino aldehydes. |

| Combes | Aniline + | Acid ( | Imine formation + Electrophilic cyclization | 50–70% | Produces 2,4-disubstituted quinolines; regiospecific. |

| Doebner-Miller | Aniline + | Acid ( | Modified Skraup | 40–60% | Milder than Skraup; uses pre-formed enones or paraldehyde. |

From Dye to Drug: Pharmacological Evolution

The transition of quinoline from a chemical curiosity to a therapeutic powerhouse is defined by three major eras: the isolation of Quinine, the synthesis of Chloroquine, and the accidental discovery of Nalidixic Acid.

The Antimalarial Pivot

-

Quinine (1820): Isolated from Cinchona bark by Pelletier and Caventou.[5][6][7] It remained the gold standard for malaria until WWII.

-

Chloroquine (1934): Synthesized by Hans Andersag at Bayer (originally named Resochin).

The Antibiotic Revolution (Fluoroquinolones)

-

Nalidixic Acid (1962): Discovered by George Lesher during an attempt to synthesize chloroquine analogs.

-

Significance: It was a byproduct that showed modest Gram-negative activity.[10] It is technically a naphthyridone but is the structural progenitor of all quinolones.

-

-

Ciprofloxacin (1987): The addition of a fluorine atom at C-6 and a piperazine ring at C-7 revolutionized the scaffold.

-

Causality: Fluorine increases cell penetration and gyrase affinity (potency). Piperazine expands the spectrum to Gram-positive bacteria.

-

Genealogy of Quinoline Therapeutics

Figure 2: The evolutionary timeline of quinoline therapeutics, illustrating the shift from antimalarials to broad-spectrum antibiotics.

References

-

Runge, F. F. (1834).[1] Ueber einige Produkte der Steinkohlendestillation (On some products of coal tar distillation). Poggendorff's Annalen der Physik und Chemie, 31, 65–78. 11

-

Skraup, Z. H. (1880).[3] Eine Synthese des Chinolins (A synthesis of quinoline). Monatshefte für Chemie, 1, 316. 3[1][3][9][12]

-

Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. 13

-

Friedländer, P. (1882).[14][15][16] Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15, 2572. 16[9][12]

-

Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[5][10][17] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. 18

-

Andersag, H. (1946).[5] Antimalarials: Chloroquine.[5][6][8][12] U.S. Patent 2,233,970 (assigned to Winthrop Chemical Co.). 19

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 13–20. 20

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. cooksinfo.com [cooksinfo.com]

- 8. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 9. researchgate.net [researchgate.net]

- 10. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 11. Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist – ScienceOpen [scienceopen.com]

- 12. Hydroxychloroquine history and its cardiovascular safety - FPM [fpm.org.uk]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 19. Chloroquine - Wikipedia [en.wikipedia.org]

- 20. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Biological Profile and Pharmacological Mechanisms of 5,7-Dinitro-8-Quinolinol

Document Control:

-

Type: Technical Guide / Whitepaper

-

Version: 1.0

-

Target Audience: Medicinal Chemists, Pharmacologists, and Toxicology Researchers

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, known for its bidentate metal-chelating ability. While the 5-nitro derivative (Nitroxoline) is a clinically established urinary antiseptic, the 5,7-dinitro-8-quinolinol (DNQ) analog represents a more aggressive pharmacological entity.

This guide analyzes the biological activities of DNQ, distinguishing its mechanism of action (MoA) from its mono-nitrated counterparts. Unlike standard chelators, DNQ acts as a potent protonophore uncoupler of oxidative phosphorylation , a property driven by the electron-withdrawing synergy of two nitro groups. This document details the chemical basis of this activity, antimicrobial and cytotoxic profiles, and provides validated protocols for synthesis and mechanistic evaluation.

Part 1: Chemical Basis & Structural Pharmacology

To understand the biological activity of 5,7-dinitro-8-quinolinol, one must first analyze its electronic environment. The introduction of nitro groups at positions 5 and 7 fundamentally alters the physicochemical properties of the parent 8-HQ scaffold.

The Acidity-Lipophilicity Paradox

The biological potency of DNQ stems from the drastic reduction in the pKa of the phenolic hydroxyl group.

-

Parent 8-HQ pKa: ~9.9

-

5,7-Dinitro-8-HQ pKa: ~3–4

Consequence: At physiological pH (7.4), DNQ exists largely as a lipophilic anion. The nitro groups delocalize the negative charge, allowing the anionic form to pass through lipid bilayers (including mitochondrial membranes) more easily than typical ions. This ability to cycle between protonated (neutral) and deprotonated (anionic) states makes it a classic proton shuttle.

Metal Chelation Kinetics

While dinitration increases the acidity, it also stabilizes the metal-ligand complex. DNQ forms stable complexes with divalent cations (

Structure-Activity Relationship (SAR) Visualization

Figure 1: Structural modifications leading to divergent pharmacological outcomes. The synergy of 5,7-dinitration drives the compound toward mitochondrial toxicity and high-affinity chelation.

Part 2: Biological Activity Spectrum[1][2][3][4][5][6]

Antimicrobial & Antifungal Activity

DNQ exhibits a broader and more potent spectrum than Nitroxoline, though with a narrower therapeutic index.

-

Mechanism: It acts via a "double-hit" strategy:

-

Chelation: Deprives bacteria/fungi of essential co-factors (Zn, Fe) required for metalloenzymes (e.g., methionine aminopeptidase).

-

Membrane Disruption: In fungi (Candida albicans), dinitrated analogs target ergosterol and compromise cell wall integrity.

-

Oncology & Cytotoxicity (The Uncoupling Effect)

The most significant activity of DNQ in a research context is its cytotoxicity against cancer cell lines.

-

Mitochondrial Uncoupling: DNQ acts similarly to 2,4-Dinitrophenol (DNP). It transports protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase. This collapses the proton motive force (

), leading to rapid ATP depletion and necrosis/apoptosis. -

Proteasome Inhibition: Emerging evidence suggests nitrated quinolines can inhibit the 20S proteasome, leading to the accumulation of ubiquitinated proteins and endoplasmic reticulum (ER) stress.

Table 1: Comparative Biological Profile

| Feature | 8-Hydroxyquinoline | 5-Nitro-8-HQ (Nitroxoline) | 5,7-Dinitro-8-HQ (DNQ) |

| Primary Utility | Research Reagent | Urinary Antibiotic | Cytotoxic Lead / Uncoupler |

| pKa (OH) | ~9.9 | ~6.3 | ~3.5 |

| Mitochondrial Toxicity | Low | Moderate | High (Uncoupler) |

| Genotoxicity Risk | Low | Low/Moderate | Moderate (Nitro reduction) |

| Main Target | Metal Chelation | Bacterial RNA Polymerase | Mitochondria / Proteasome |

Part 3: Experimental Protocols

Synthesis of 5,7-Dinitro-8-Quinolinol

Safety Warning: Nitration reactions are exothermic and generate toxic fumes (

Reagents: 8-Hydroxyquinoline (8-HQ), Conc. Sulfuric Acid (

Protocol:

-

Solubilization: Dissolve 5.0 g of 8-HQ in 20 mL of conc.

in a round-bottom flask. Cool to 0–5°C in an ice bath. -

Nitration: Prepare a mixture of fuming

(4.5 mL) and conc. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice. A yellow precipitate will form immediately.

-

Purification: Filter the yellow solid. Wash with copious cold water to remove acid. Recrystallize from ethanol or acetone to yield 5,7-dinitro-8-quinolinol (Yield ~70–80%).

-

Validation: Verify via NMR or Melting Point (approx. 325°C dec).

Figure 2: Step-by-step synthesis workflow for the dinitration of 8-hydroxyquinoline.

Assay: Mitochondrial Membrane Potential Depolarization

To validate the uncoupling activity of DNQ, use the JC-1 dye assay.

Principle: JC-1 aggregates in healthy mitochondria (Red fluorescence). Upon depolarization by an uncoupler like DNQ, JC-1 remains a monomer (Green fluorescence).

Protocol:

-

Cell Culture: Seed HeLa or HepG2 cells (1 x

cells/well) in a 96-well black plate. -

Treatment: Treat cells with DNQ (0.1, 1, 10, 50

) for 4 hours. Include CCCP (10 -

Staining: Add JC-1 working solution (2

final concentration) and incubate for 20 mins at 37°C. -

Measurement: Wash cells 2x with PBS. Measure fluorescence:

-

Aggregates (Healthy): Ex/Em 535/590 nm.

-

Monomers (Depolarized): Ex/Em 485/530 nm.

-

-

Analysis: Calculate the Red/Green ratio. A decrease in this ratio indicates mitochondrial uncoupling.

Part 4: Mechanism of Action (MoA) Visualization

The following diagram illustrates the protonophore mechanism that distinguishes DNQ from simple antibiotics.

Figure 3: The protonophore cycle of 5,7-dinitro-8-quinolinol. The compound shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase and dissipating energy as heat.

Part 5: Safety & Toxicology

-

Genotoxicity: Nitro-aromatics are metabolically reduced to hydroxylamines and amines, which can form DNA adducts. While 8-HQ is generally safe, dinitro derivatives carry a higher mutagenic risk (Ames test positive in some strains).

-

Therapeutic Window: Due to the uncoupling mechanism, the difference between the effective dose (ED50) and the toxic dose (LD50) is narrow. Hyperthermia is a classic sign of overdose (uncoupling generates heat).

References

-

Synthesis and Nitration

-

Anticancer & Proteasome Inhibition

-

Mitochondrial Uncoupling Mechanism

- Title: Mitochondrial uncouplers with an extraordinary dynamic range.

- Source: Biochemical Journal (NIH PMC)

-

Link:[Link]

-

Antifungal Mechanism

-

General Pharmacology of Nitroxoline (Comparative)

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Computational Characterization of 2-Methyl-5,7-dinitroquinolin-8-ol: A Theoretical Framework

Executive Summary

This technical guide outlines the theoretical computational framework for analyzing 2-Methyl-5,7-dinitroquinolin-8-ol , a derivative of 8-hydroxyquinoline (8-HQ). While 8-HQ is a well-established chelator, the introduction of electron-withdrawing nitro groups at positions 5 and 7, combined with the steric influence of a methyl group at position 2, creates a unique electronic environment. This guide details the Density Functional Theory (DFT) protocols required to characterize its geometry, electronic structure, and reactivity descriptors, serving as a roadmap for drug design and material science applications.

Theoretical Foundation & Computational Methodology[1][2][3]

Selection of Level of Theory

For quinoline derivatives involving nitro groups and intramolecular hydrogen bonding, standard functionals (like B3LYP) are often sufficient, but dispersion-corrected functionals are superior for capturing non-covalent interactions (like

-

Functional: B3LYP (standard hybrid) or M06-2X (recommended for non-covalent interactions and thermodynamics).

-

Basis Set: 6-311++G(d,p) .[1]

-

Rationale: The "++" (diffuse functions) are critical for describing the lone pairs on the nitro oxygens and the anionic character of the deprotonated phenolate form. The "(d,p)" polarization functions are essential for the aromatic ring and hydrogen bonding [1].

-

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD using water (biological context) or DMSO (experimental solubility).

The Computational Workflow

The following diagram illustrates the self-validating workflow for characterizing this molecule.

Figure 1: Step-by-step computational workflow ensuring geometric stability before electronic property analysis.

Structural & Geometric Analysis

Geometry Optimization

The 2-Methyl-5,7-dinitroquinolin-8-ol molecule exhibits a planar quinoline backbone. However, two specific structural features must be monitored during optimization:

-

Intramolecular Hydrogen Bond: An H-bond exists between the hydroxyl hydrogen (O-H) and the quinoline nitrogen (N).

-

Expectation: The distance is typically 2.5–2.7 Å. The 5,7-dinitro substitution increases the acidity of the phenol, potentially strengthening this bond compared to unsubstituted 8-HQ [2].

-

-

Steric Hindrance (C2-Methyl): The methyl group at position 2 is adjacent to the ring nitrogen. While it does not block the N-lone pair, it increases the lipophilicity and alters the steric profile for metal chelation compared to standard Nitroxoline.

Molecular Electrostatic Potential (MEP)

The MEP map is a critical visualization for predicting reactive sites.

-

Red Regions (Electrophilic Attack): Localized heavily on the nitro group oxygens at positions 5 and 7. These are the regions of highest electron density.

-

Blue Regions (Nucleophilic Attack): The hydroxyl proton will be the most positive region, indicating high acidity.

-

Causality: The nitro groups pull electron density from the ring, making the ring carbons more susceptible to nucleophilic attack than in unsubstituted 8-HQ [3].

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness and biological activity.

-

HOMO Location: Predominantly on the phenolate oxygen and the quinoline ring.

-

LUMO Location: Delocalized over the nitro groups and the pyridine ring (due to their electron-withdrawing nature).

-

Gap Analysis:

-

The introduction of nitro groups significantly lowers the LUMO energy , narrowing the HOMO-LUMO gap compared to 8-HQ.

-

Implication: A smaller gap suggests higher chemical reactivity and "softness," correlating with potent antibacterial activity but also potential cytotoxicity [4].

-

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate descriptors from HOMO (

| Descriptor | Formula | Physical Meaning |

| Ionization Potential (I) | Energy to remove an electron. | |

| Electron Affinity (A) | Energy to accept an electron. | |

| Chemical Hardness ( | Resistance to charge transfer. | |

| Electrophilicity Index ( | Propensity to soak up electrons. |

Note: The 5,7-dinitro analog typically exhibits high electrophilicity (

Spectroscopic Profiling (IR & UV-Vis)

Vibrational Analysis (IR)

Frequency calculations serve two purposes: validating the stationary point (no imaginary frequencies) and assigning spectral bands.

- (O-H): A broad band around 3200–3400 cm⁻¹, often redshifted due to the intramolecular O-H...N hydrogen bond.

- (NO₂): Strong symmetric and asymmetric stretches characteristic of nitro groups, typically found at 1500–1550 cm⁻¹ and 1300–1350 cm⁻¹ [1].

- (C=N): The quinoline ring breathing mode, usually near 1580 cm⁻¹.

TD-DFT for UV-Vis

To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) is employed.

-

Transitions: The primary transitions are

and -

Nitro Effect: The presence of nitro groups often induces a bathochromic shift (red shift) in the absorption maximum compared to 8-HQ, pushing absorption into the visible region (yellow/orange color).

Biological Mechanism: Chelation Potential

The biological activity of 8-HQ derivatives often relies on chelating divalent metal ions (Cu²⁺, Zn²⁺). The 2-methyl group influences this by adding steric bulk, potentially altering selectivity.

Figure 2: The chelation mechanism leading to biological activity. The 2-methyl group increases lipophilicity, aiding membrane penetration.

References

-

ResearchGate. (2025). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Retrieved from

-

MDPI. (2023). Synthesis, DFT Calculations, and Activity of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Retrieved from

-

ResearchGate. (2022). Molecular electrostatic potential (MEP) of quinoline derivatives. Retrieved from

-

SciSpace. (2024). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from

Sources

safety and handling precautions for 2-Methyl-5,7-dinitroquinolin-8-ol

Technical Whitepaper: Safe Handling and Risk Mitigation Strategies for 2-Methyl-5,7-dinitroquinolin-8-ol

Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol is a high-potency nitro-aromatic compound utilized primarily in antimicrobial research and heterocyclic synthesis. Structurally derived from 8-hydroxyquinaldine via nitration, this compound presents a dual-hazard profile: energetic instability typical of polynitro aromatics and biological toxicity inherent to the quinoline scaffold.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated operational framework. It treats the compound as a Potentially Explosive Material (PEM) and a Suspected Mutagen , mandating strict barrier isolation and specific handling protocols to prevent energetic decomposition and personnel exposure.

Part 1: Physicochemical Profile & Hazard Identification

Chemical Identity & Analogous Data

-

Chemical Name: 2-Methyl-5,7-dinitroquinolin-8-ol

-

Synonyms: 5,7-Dinitro-8-hydroxyquinaldine; 8-Hydroxy-2-methyl-5,7-dinitroquinoline.

-

Structural Class: Polynitro Heterocycle.

-

Key Functional Groups:

-

Nitro groups (-NO₂): Sources of high energy and oxidative potential (Explosion/Flammability risk).

-

Hydroxy group (-OH): Acidic proton capable of forming metal salts (Shock-sensitive metal chelates).

-

Quinoline Ring: Planar structure capable of DNA intercalation (Genotoxicity risk).

-

The "Red Zone" Hazards

The following table synthesizes data from structural analogs (e.g., 5,7-Dinitroquinolin-8-ol, CAS 1084-32-8) and functional group analysis.

| Hazard Category | Classification (GHS/Expert Assessment) | Mechanism of Danger |

| Physical | Explosive / Flammable Solid | Polynitro Instability: Dinitro-aromatics can decompose violently under heat (>150°C), shock, or friction. Dry powder is susceptible to static discharge. |

| Health | Acute Tox. 3 (Oral/Inhalation) | Metabolic Toxicity: Nitro-reduction in vivo can lead to methemoglobinemia (impairing oxygen transport) and liver damage. |

| Health | Muta. 2 / Carc. 2 | Genotoxicity: The planar quinoline core can intercalate into DNA; nitro-reduction metabolites are often potent mutagens. |

| Reactivity | Incompatible | Chelation: Reacts with metals (Fe, Cu, Al) to form highly shock-sensitive metal-nitro-quinolinates. |

Part 2: Exposure Control & Personal Protection

The "Barrier Approach" is required. Do not rely solely on PPE; engineering controls are the primary line of defense.

Engineering Controls (The Primary Barrier)

-

Containment: All weighing and manipulation of dry powder must occur within a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 100 fpm.

-

Static Control: Use an ionizing bar or anti-static gun inside the weigh station. Nitro compounds are sensitive to electrostatic discharge (ESD).

-

Blast Shielding: When working with quantities >500 mg, utilize a polycarbonate blast shield inside the hood.

Personal Protective Equipment (PPE)

-

Respiratory: If outside a hood (Emergency only): Full-face respirator with P100 (HEPA) + Organic Vapor cartridges .

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer:Butyl Rubber or Viton (Nitro compounds can permeate standard nitrile rapidly).

-

-

Ocular: Chemical splash goggles (ANSI Z87.1). Note: Safety glasses are insufficient for dusts.

Part 3: Operational Protocols

Workflow Visualization: The "Safe Path"

Caption: Operational decision tree emphasizing the critical controls during the dry-powder phase.

Critical Handling Steps

-

The "No Metal" Rule: Never use metal spatulas or needles. Friction between metal and dry nitro-crystals can initiate detonation. Use Teflon or polypropylene tools.

-

Phlegmatization: Whenever possible, wet the compound with a compatible solvent (Ethanol or DMSO) immediately upon opening the vial to desensitize it.

-

Light Protection: Store in amber vials wrapped in foil. Quinolines photodegrade into toxic byproducts.

-

Heating Limits: Never heat the dry solid above 100°C. If reflux is required, ensure the solvent boiling point is well below the compound's decomposition temperature (approx. 200°C+ but variable).

Part 4: Emergency Response & Spill Management

Spill Response Logic

Scenario: A 5g bottle of dry powder drops and shatters in the lab.

-

Evacuate: Clear the immediate area (radius 10m).

-

Assess: Do not rush. Is there a fire? (If yes, activate alarm).

-

PPE Up: Don Tyvek suit, double gloves, and respiratory protection.

-

Wet Method: DO NOT SWEEP. Sweeping generates static and dust.

-

Protocol: Gently cover the spill with pads soaked in PEG-400 or mineral oil. This suppresses dust and desensitizes the nitro groups.

-

Cleanup: Scoop the oil-soaked material using plastic scoops into a wide-mouth waste container.

-

Fire Fighting

-

Extinguishing Media: Water fog or CO₂.

-

Contraindication: DO NOT use solid water streams. A solid stream can scatter the light powder, creating a dust cloud that may explode (Dust Explosion Hazard).

Part 5: Toxicology & Mechanism of Action

Cellular Toxicity Pathway

The toxicity of 2-Methyl-5,7-dinitroquinolin-8-ol is mediated by two primary pathways:

Caption: Dual-mechanism toxicity involving metabolic reduction and direct DNA interaction.

-

Mechanism 1 (Nitro-Reduction): Enzymatic reduction of the nitro groups yields nitroso and hydroxylamine intermediates. These are potent electrophiles that bind to hemoglobin (causing Methemoglobinemia) and cellular proteins.

-

Mechanism 2 (Intercalation): The planar quinoline ring inserts between DNA base pairs, causing frameshift mutations. The 2-methyl group provides steric hindrance but does not eliminate this risk.

References

-

National Toxicology Program (NTP). (2025).[1] Testing Status of Methylquinolines and Nitro-derivatives. U.S. Department of Health and Human Services. [Link]

-

PubChem. (2025). Compound Summary: 5,7-Dinitroquinolin-8-ol (Nitroxoline Impurity). National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: 8-Hydroxyquinoline and Nitro-derivatives. [Link]

Sources

Methodological & Application

Application Note: 2-Methyl-5,7-dinitroquinolin-8-ol as a Zinc Chemosensor

This Application Note is designed for researchers investigating 2-Methyl-5,7-dinitroquinolin-8-ol as a candidate fluorescent chemosensor for Zinc (

This guide provides a rigorous protocol to synthesize, characterize, and validate this specific probe, focusing on its selectivity mechanism (steric exclusion of

Introduction & Mechanism

The detection of labile intracellular zinc is critical for understanding neurobiology and metalloenzyme function. The scaffold 2-Methyl-5,7-dinitroquinolin-8-ol combines three structural features to achieve specific sensing:

-

Chelating Core (8-HQ): The phenolic oxygen and quinoline nitrogen form a bidentate pocket for

. -

Selectivity Filter (2-Methyl): The methyl group at the C2 position introduces steric hindrance that destabilizes complexes with small, trivalent ions like

, thereby enhancing selectivity for -

Electronic Modulator (5,7-Dinitro): The nitro groups are strong electron-withdrawing groups (EWG). They significantly lower the

of the phenolic hydroxyl, potentially allowing sensing at lower pH, and induce Intramolecular Charge Transfer (ICT) shifts. Note: Nitro groups are often fluorescence quenchers; therefore, this sensor may operate via a specific "Turn-On" mechanism where Zn-binding restricts non-radiative decay, or it may function as a colorimetric/ratiometric probe.

Sensing Mechanism Diagram

Figure 1: Proposed binding mechanism. The 2-methyl group ensures Zn-selectivity, while the Zn-binding event rigidifies the structure, triggering Chelation-Enhanced Fluorescence (CHEF).

Material Preparation

Synthesis of the Probe

If the compound is not commercially available, it is synthesized via the nitration of 2-methyl-8-hydroxyquinoline.

-

Precursor: 2-Methyl-8-hydroxyquinoline (CAS: 826-81-3).

-

Reagents: Concentrated Nitric Acid (

), Sulfuric Acid ( -

Protocol:

-

Dissolve 2-methyl-8-hydroxyquinoline (1 eq) in concentrated

at 0°C. -

Dropwise add fuming

(2.2 eq) while maintaining temperature <5°C. -

Stir at room temperature for 2 hours.

-

Pour onto crushed ice. The yellow precipitate is 2-methyl-5,7-dinitroquinolin-8-ol .[1]

-

Filter, wash with water, and recrystallize from ethanol.

-

Verification: Confirm structure via

-NMR (DMSO-

-

Stock Solutions

-

Probe Stock (1 mM): Dissolve 2.49 mg of the probe (MW ≈ 249.18 g/mol ) in 10 mL of HPLC-grade DMSO. Store in the dark at -20°C.

-

Zn²⁺ Stock (10 mM): Dissolve

or -